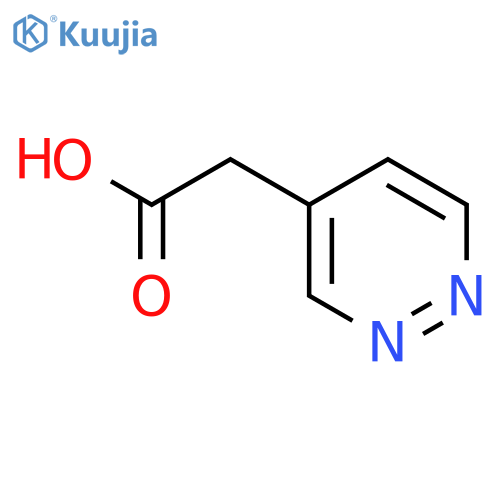Cas no 98197-79-6 (2-pyridazin-4-ylacetic acid)

2-pyridazin-4-ylacetic acid structure
商品名:2-pyridazin-4-ylacetic acid
CAS番号:98197-79-6
MF:C6H6N2O2
メガワット:138.124041080475
MDL:MFCD09881201
CID:1006238
PubChem ID:28924759
2-pyridazin-4-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Pyridazin-4-yl)acetic acid
- 2-pyridazin-4-ylacetic acid
- 4-Pyridazineacetic acid
- 4-PYRIDAZINEACETICACID,SODIUMSALT(1:1)
- EN300-170021
- 98197-79-6
- YDA19779
- CS-0053748
- SCHEMBL9317609
- 2-(PYRIDAZIN-4-YL)ACETICACID
- 4-Pyridazineacetic acid sodium salt
- PB31426
- P19188
- 4-carboxymethylpyridazine
- AKOS006283198
-
- MDL: MFCD09881201
- インチ: InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-8-4-5/h1-2,4H,3H2,(H,9,10)
- InChIKey: ZTQYWRVLLZGFFB-UHFFFAOYSA-N
- ほほえんだ: OC(=O)CC1=CC=NN=C1
計算された属性
- せいみつぶんしりょう: 138.042927438g/mol
- どういたいしつりょう: 138.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 63.1Ų
2-pyridazin-4-ylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00351-100MG |
2-pyridazin-4-ylacetic acid |
98197-79-6 | 95% | 100MG |
¥ 2,065.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00351-250MG |
2-pyridazin-4-ylacetic acid |
98197-79-6 | 95% | 250MG |
¥ 3,306.00 | 2023-04-12 | |
| Alichem | A029191608-5g |
2-(Pyridazin-4-yl)acetic acid |
98197-79-6 | 95% | 5g |
$4502.40 | 2023-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00351-1g |
2-pyridazin-4-ylacetic acid |
98197-79-6 | 97% | 1g |
¥9007.0 | 2024-04-15 | |
| eNovation Chemicals LLC | D494190-10g |
2-(pyridazin-4-yl)acetic acid |
98197-79-6 | 97% | 10g |
$6360 | 2025-02-19 | |
| eNovation Chemicals LLC | D494190-5g |
2-(pyridazin-4-yl)acetic acid |
98197-79-6 | 97% | 5g |
$4200 | 2025-02-25 | |
| Enamine | EN300-170021-1.0g |
2-(pyridazin-4-yl)acetic acid |
98197-79-6 | 1g |
$0.0 | 2023-06-04 | ||
| Enamine | EN300-170021-0.05g |
2-(pyridazin-4-yl)acetic acid |
98197-79-6 | 0.05g |
$701.0 | 2023-09-20 | ||
| Enamine | EN300-170021-10.0g |
2-(pyridazin-4-yl)acetic acid |
98197-79-6 | 10.0g |
$7958.0 | 2023-02-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124388-1g |
2-(Pyridazin-4-yl)acetic acid |
98197-79-6 | 97% | 1g |
¥29220.00 | 2024-04-23 |
2-pyridazin-4-ylacetic acid 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
98197-79-6 (2-pyridazin-4-ylacetic acid) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:98197-79-6)2-pyridazin-4-ylacetic acid

清らかである:99%/99%/99%/99%
はかる:1.0g/500.0mg/250.0mg/100.0mg
価格 ($):1035.0/690.0/414.0/259.0